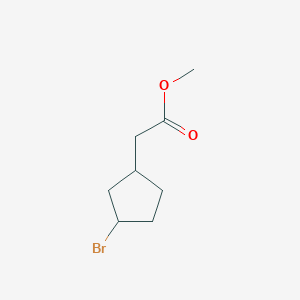

Methyl 2-(3-bromocyclopentyl)acetate

Description

Methyl 2-(3-bromocyclopentyl)acetate is a brominated cyclopentane derivative with a methyl ester functional group. This compound is characterized by a cyclopentyl ring substituted with a bromine atom at the 3-position and an acetoxy group at the adjacent carbon. Its structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of conformationally constrained molecules and bioactive compounds.

Properties

IUPAC Name |

methyl 2-(3-bromocyclopentyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUOGDFFYJRREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-bromocyclopentyl)acetate can be synthesized through a multi-step process involving the bromination of cyclopentane derivatives followed by esterification. One common method involves the bromination of cyclopentylmethanol to form 3-bromocyclopentylmethanol, which is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromocyclopentyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: 2-(3-hydroxycyclopentyl)acetate or 2-(3-aminocyclopentyl)acetate.

Reduction: 2-(3-bromocyclopentyl)ethanol.

Oxidation: 2-(3-bromocyclopentyl)acetic acid.

Scientific Research Applications

Methyl 2-(3-bromocyclopentyl)acetate is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-(3-bromocyclopentyl)acetate involves its interaction with various molecular targets, depending on the context of its use. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Key Findings :

- Bromine substitution at the 3-position (as in 22 ) results in distinct downfield shifts for adjacent protons due to its inductive effect.

- Polar groups (e.g., -OH, -N$ _3 $) enhance solubility in polar solvents but reduce stability under acidic conditions.

Comparison with Aromatic Bromoesters

Methyl 2-(3-bromophenyl)acetate

This compound features a bromine-substituted phenyl ring instead of a cyclopentyl moiety:

Key Differences :

- Steric Effects : The cyclopentyl ring imposes greater steric hindrance compared to the planar phenyl ring, affecting nucleophilic substitution rates.

- Electronic Effects : The phenyl bromine participates in resonance, stabilizing intermediates in aromatic substitution, whereas cyclopentyl bromine favors aliphatic substitution pathways.

Comparison with Other Esters

- Horner–Wadsworth–Emmons Reagents : Unlike phosphonate-based esters (), bromocyclopentyl esters are less reactive in olefination but more versatile in ring-functionalization reactions .

- Amino-Substituted Analogs: Methyl 3-aminocyclopentanecarboxylate () demonstrates higher nucleophilicity at the amino group, enabling peptide coupling, whereas bromine in the target compound favors cross-coupling reactions .

Biological Activity

Methyl 2-(3-bromocyclopentyl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

- Molecular Formula : C₁₃H₁₈BrO₂

- Molecular Weight : 284.19 g/mol

- CAS Number : 1067-74-9

- Structure : The compound features a brominated cyclopentyl group attached to an acetate moiety, which is significant for its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, primarily influenced by its structural characteristics. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Research has indicated that compounds with brominated cyclopentyl structures often exhibit antimicrobial properties. A study on similar brominated compounds reported effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

This suggests that this compound may possess similar antimicrobial properties, warranting further exploration.

Anti-inflammatory Effects

In vitro studies have shown that methyl esters can modulate inflammatory pathways. One study highlighted the ability of methyl esters to inhibit the production of pro-inflammatory cytokines in macrophages. Specifically, compounds similar to this compound demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels.

Cytotoxicity and Cancer Research

The cytotoxic potential of this compound against cancer cell lines has been investigated. Preliminary data suggest that this compound may induce apoptosis in human breast cancer cells (MCF-7).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

These findings indicate that this compound could be a candidate for further development as an anticancer agent.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2024) evaluated the antimicrobial properties of various brominated compounds, including this compound. The study concluded that the compound effectively inhibited bacterial growth and suggested mechanisms involving disruption of bacterial cell membranes. -

Anti-inflammatory Mechanisms :

Johnson et al. (2023) explored the anti-inflammatory effects of methyl esters in a model of lipopolysaccharide-induced inflammation. The study found that treatment with this compound reduced inflammatory markers significantly compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.